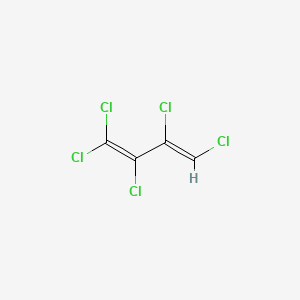

1,1,2,3,4-Pentachlorobuta-1,3-diene

Description

Historical Context of Halogenated Butadienes Research

The study of halogenated organic compounds has a long history, with the first synthesis of chlorinated compounds dating back to the 1830s. nih.gov Over the past century, a vast number of halogenated organic chemicals have been manufactured and utilized in various sectors, including industry, agriculture, and public health. nih.gov The widespread use of these compounds, such as polychlorinated biphenyls (PCBs) which began commercial production in 1929, was due to their desirable properties like fire resistance and chemical stability. nih.govyoutube.com

Halogenated hydrocarbons have been employed in a wide range of applications, including as solvents for dry cleaning and degreasing, refrigerants (chlorofluorocarbons), and pesticides like DDT and chlordane. nc.gov The research into halogenated butadienes is a specialized subset of this broader field. The introduction of halogen atoms to the butadiene backbone creates a class of compounds with unique reactivity, paving the way for new synthetic methodologies and materials. The number of known halogenated natural products has grown significantly from less than 50 in 1968 to over 5000 today, with a majority originating from marine organisms. nih.gov

Significance in Organic Chemistry and Related Disciplines

The 1,3-diene structural motif is a cornerstone in organic synthesis, serving as a versatile building block for constructing more complex molecules. nih.gov Dienes are crucial intermediates due to their ability to undergo a wide array of transformations, including cycloaddition reactions, polymerizations, and cross-coupling reactions. nih.gov The presence of five chlorine atoms in 1,1,2,3,4-pentachlorobuta-1,3-diene modifies the electronic properties of the butadiene system, making it an electron-deficient diene. This characteristic is particularly relevant in the context of the Diels-Alder reaction, a powerful tool for forming six-membered rings. ucalgary.camasterorganicchemistry.com

The reactivity of the carbon-carbon double bonds in 1,3-dienes has long intrigued chemists, leading to the development of numerous synthetic techniques. nih.gov The specific stereochemistry and electronic nature of substituted dienes like this compound make them valuable for creating highly functionalized and stereochemically complex target molecules. nih.gov The field of materials science also benefits from diene chemistry, as these compounds can be used to create polymers and other advanced materials. nih.gov

Overview of Key Research Areas

Current research involving this compound and related polychlorinated butadienes is focused on several key areas. A primary focus is its application as a synthon in organic synthesis. Researchers are exploring its utility in Diels-Alder reactions, where its electron-deficient nature can be exploited to react with electron-rich dienophiles to construct highly chlorinated cyclic compounds. ucalgary.calibretexts.org These resulting products could serve as intermediates for a variety of functionalized molecules.

Another significant area of investigation is the polymerization of chlorinated butadienes. The unique properties imparted by the chlorine atoms could lead to the development of novel polymers with enhanced thermal stability, chemical resistance, or flame-retardant properties. Furthermore, the development of efficient and stereoselective methods for the synthesis of this compound itself is an active area of research, as improved synthetic routes would facilitate its broader application in chemical studies. nih.gov The study of its reactivity in various other chemical transformations, such as cross-coupling and addition reactions, also continues to be an area of interest for expanding its synthetic utility.

Properties of this compound

| Property | Value |

| Molecular Formula | C4HCl5 |

| Molecular Weight | 226.3 g/mol nih.gov |

| IUPAC Name | (3E)-1,1,2,3,4-pentachlorobuta-1,3-diene nih.gov |

| SMILES | C(=C(\C(=C(Cl)Cl)Cl)/Cl)\Cl nih.gov |

| InChI | InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1+ nih.gov |

| InChIKey | LMCCPYJNBKRUNQ-OWOJBTEDSA-N nih.gov |

| CAS Number | 21484-05-9 nih.gov |

Note: The properties listed are for the (3E)-isomer.

Structure

3D Structure

Properties

CAS No. |

21484-04-8 |

|---|---|

Molecular Formula |

C4HCl5 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

(3Z)-1,1,2,3,4-pentachlorobuta-1,3-diene |

InChI |

InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1- |

InChI Key |

LMCCPYJNBKRUNQ-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(=C(Cl)Cl)Cl)\Cl)\Cl |

Canonical SMILES |

C(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Primary Synthesis Routes

The foundational methods for synthesizing polychlorinated butadienes rely on two principal strategies: the addition of chlorine to a butadiene framework and the elimination of hydrogen chloride from a more saturated, heavily chlorinated precursor.

The synthesis of highly chlorinated butadienes often begins with the chlorination of 1,3-butadiene (B125203) or its partially chlorinated derivatives. This process can be carried out in either the vapor or liquid phase to produce a mixture of dichlorobutenes and tetrachlorobutanes. google.comgoogle.com The reaction of 1,3-butadiene with elemental chlorine is highly exothermic and can lead to a variety of products, including 3,4-dichlorobutene-1 and 1,4-dichlorobutene-2. google.comgoogle.com

Further chlorination of these initial products is necessary to achieve the pentachloro- substitution pattern. The process typically requires careful control of reaction conditions, such as temperature and the molar ratio of butadiene to chlorine, to maximize the yield of desired higher chlorination products and minimize the formation of unwanted byproducts. google.com For instance, commercial processes for dichlorobutenes adjust the butadiene-to-chlorine ratio to control the reaction temperature and product distribution. google.com The resulting mixture of trichlorobutenes and tetrachlorobutanes serves as a direct precursor for subsequent dehydrochlorination steps. google.com

The table below summarizes typical conditions for the initial chlorination of butadiene.

| Parameter | Vapor Phase Process | Liquid Phase Process |

| Temperature | Below 250°C (can reach 225°-300°C) google.comacs.org | 25°C - 100°C google.comgoogle.com |

| Butadiene:Chlorine Ratio | 5:1 to 50:1 (preferred 8:1 to 30:1) google.com | Solvent-dependent, but excess butadiene is used google.com |

| Primary Products | Dichlorobutenes, Trichlorobutenes, Tetrachlorobutanes google.com | 3,4-dichlorobutene-1, 1,4-dichlorobutene-2 google.comgoogle.com |

| Key Feature | Adiabatic or tubular reactors google.comacs.org | Use of inert solvents like butane (B89635), pentane, or fluorinated hydrocarbons google.comgoogle.com |

A crucial and common method for creating the double bonds in the final diene product is through dehydrochlorination. This elimination reaction starts with a saturated or partially unsaturated precursor, such as hexachlorobutane or other polychlorinated butanes and butenes, which are often derived from the exhaustive chlorination of butadiene. google.com

The process involves treating the chlorinated precursor with a base to remove molecules of hydrogen chloride (HCl), leading to the formation of a conjugated diene system. This method is analogous to the synthesis of other substituted butadienes where dehydrohalogenation is a key step. For example, 2-alkyl-1,3-butadienes can be synthesized by the dehydrohalogenation of 3-alkyl-4-bromo-1-butenes using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This general principle is directly applicable to the synthesis of polychlorinated dienes from their respective saturated halo-precursors.

Advanced Synthetic Transformations

Beyond the primary routes, advanced methods allow for the refinement and diversification of polychlorinated dienes, including the introduction of other functionalities or the specific control of stereochemistry.

Polychlorinated compounds like 1,1,2,3,4-pentachlorobuta-1,3-diene can serve as substrates for halogen exchange reactions. This process allows for the replacement of one or more chlorine atoms with other halogens (e.g., fluorine or bromine), leading to mixed halogenobuta-1,3-dienes. wikipedia.org This transformation is a fundamental reaction in organometallic chemistry, often employing electropositive metals. wikipedia.org

The reaction of an organic halide with an organometallic compound, such as an organolithium reagent, can facilitate this exchange. researchgate.net The rate of exchange typically follows the trend I > Br > Cl, making the replacement of chlorine more challenging than that of heavier halogens. wikipedia.org Nevertheless, these methods provide a pathway to novel dienes with tailored properties. For example, Grignard reagents can be used to transfer magnesium, which tolerates many functional groups, and lithium-halogen exchange is a cornerstone for preparing organolithium reagents used in further synthesis. wikipedia.orgresearchgate.net

Achieving specific stereochemistry (E/Z configuration) in the final diene product is a significant challenge in organic synthesis, especially for highly substituted systems. nih.gov Modern synthetic methods offer powerful tools for controlling the geometry of the double bonds in 1,3-dienes. researchgate.netmdpi.com These strategies include:

Transition-metal-catalyzed cross-coupling reactions : Methods like Suzuki-Miyaura and Negishi couplings allow for the stereoselective formation of C-C bonds, where the geometry of the starting vinyl halides or vinylboron compounds is retained in the final diene product. nih.gov

Olefination Reactions : Classic methods such as the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are fundamental for converting aldehydes and ketones into alkenes, and they can be adapted for the stereoselective synthesis of dienes. mdpi.com

Metal-catalyzed Isomerization : Cobalt-based catalyst systems have been developed to isomerize a mixture of E/Z dienes into a single, desired stereoisomer. nih.gov

While these methods are often demonstrated on non-halogenated or less-substituted substrates, the underlying principles are applicable to the synthesis of complex chlorinated dienes. The stereospecificity of lithium-halogen exchange, which proceeds with retention of configuration in vinyl halides, is also a valuable tool in this context. harvard.edu The development of these stereoselective routes is crucial as the geometry of the diene significantly influences its physical and chemical properties. mdpi.com

Elucidation of Reaction Mechanisms in Synthetic Pathways

The mechanisms governing the synthesis of this compound are rooted in fundamental principles of organic reactions.

The chlorination of butadiene proceeds via a free-radical mechanism in the vapor phase at high temperatures, while at lower temperatures in the liquid phase, an electrophilic addition mechanism is more likely. acs.orgpsu.edu In the electrophilic pathway, a chlorine molecule polarizes and adds across one of the double bonds, forming a chloronium ion intermediate, which is then attacked by a chloride ion to yield dichlorobutene (B78561) products.

Dehydrochlorination reactions typically proceed through an E2 (elimination, bimolecular) mechanism. This requires a strong base to abstract a proton anti-periplanar to a leaving chlorine atom, leading to the concerted formation of a double bond. The regioselectivity and stereoselectivity of the elimination are influenced by the substrate's structure and the steric and electronic properties of the base.

Lithium-halogen exchange mechanisms are complex and have been the subject of extensive study. It is now generally accepted that the reaction often involves a nucleophilic attack of the organolithium reagent on the halogen atom of the organic halide. researchgate.net This can form an "ate-complex" as either a transition state or a short-lived intermediate, which then proceeds to the final products. harvard.edu The stability of the carbanionic character of the organolithium reagent plays a key role in the reaction's kinetics. wikipedia.org

Nucleophilic Substitution Mechanisms

The vinylic carbons in this compound are susceptible to attack by nucleophiles, leading to substitution of one or more chlorine atoms. The extensive chlorination of the butadiene backbone renders the double bonds electron-deficient, thus facilitating attack by electron-rich species.

Reactions of polychlorinated butadienes, such as the closely related 2H-pentachlorobutadiene, with nucleophiles like thiolates have been shown to proceed readily, even at room temperature. masterorganicchemistry.com This suggests that the chlorine atoms on the diene system are activated towards nucleophilic vinylic substitution. The mechanism of these reactions can be complex, potentially involving direct substitution (SɴV) or addition-elimination pathways. The specific mechanism is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. nih.gov

In the context of this compound, a nucleophile can attack one of the sp² hybridized carbon atoms, leading to the formation of a transient carbanionic intermediate. The stability of this intermediate is a key factor in determining the reaction pathway. The subsequent departure of a chloride ion results in the formation of the substituted product. The regioselectivity of the substitution is dictated by the relative stability of the possible intermediates and the electronic effects of the chlorine atoms on the diene system.

Addition-Elimination Reaction Pathways

Addition-elimination reactions represent a significant strategy for the synthesis of this compound and its derivatives. This approach typically involves the addition of a reagent across a double or triple bond of a precursor molecule, followed by the elimination of a small molecule, often hydrogen chloride (HCl), to generate the desired diene.

A common precursor for polychlorinated butadienes is hexachlorobutadiene. The controlled reduction and subsequent dehydrochlorination of hexachlorobutadiene can, in principle, yield various isomers of pentachlorobutadiene (B8271543). For instance, the dehydrochlorination of a saturated or partially saturated polychlorinated butane could be a viable route. The process of dehydrochlorination can be initiated by a base, which abstracts a proton, leading to the elimination of a chlorine atom from an adjacent carbon and the formation of a double bond.

Another illustrative example of an addition-elimination pathway is the synthesis of substituted butadienes from 1,4-dichlorobut-2-yne. researchgate.net Although not directly producing the pentachloro- derivative, this method demonstrates the principle of starting with a C4 unit and introducing functionality through a sequence of addition and elimination steps. In a hypothetical pathway to this compound, one could envision the addition of chlorine to a less chlorinated butadiyne or butadiene precursor, followed by a controlled elimination of HCl to establish the specific pattern of chlorination and conjugation seen in the target molecule.

Role of Catalysts in Synthetic Efficiency

Catalysts play a crucial role in enhancing the efficiency, selectivity, and mildness of the synthetic routes to this compound. Phase-transfer catalysts (PTCs) are particularly relevant in this context, especially for reactions involving immiscible phases, such as a solid or aqueous base and an organic substrate. pressbooks.pub

In the synthesis of polychlorinated dienes via dehydrochlorination of polychlorinated alkanes or alkenes, a strong base is often required. However, the organic substrate may have poor solubility in the aqueous or solid base. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the hydroxide (B78521) or other basic anion from the aqueous/solid phase to the organic phase where the reaction occurs. researchgate.netorganic-chemistry.org This enhances the reaction rate and often allows for milder reaction conditions, which can improve the selectivity and yield of the desired product.

For instance, the dehydrochlorination of β-chlorohydrins has been significantly intensified using PTCs, reducing reaction times from hours to minutes and allowing for the use of nearly stoichiometric amounts of base. pressbooks.pub By analogy, the dehydrochlorination of a suitable hexachlorobutane isomer to yield this compound could be made more efficient through the use of a PTC like tetrabutylammonium (B224687) bromide (TBAB).

The table below summarizes the types of catalysts and their potential roles in the synthesis of the target compound.

| Catalyst Type | Role in Synthesis | Example Catalyst |

| Phase-Transfer Catalyst (PTC) | Facilitates dehydrochlorination and nucleophilic substitution reactions by transferring anions between phases. | Tetrabutylammonium bromide (TBAB) |

| Lewis Acids | Can activate the substrate towards nucleophilic attack or facilitate elimination reactions. | Not specifically documented for this compound |

| Transition Metals | Can catalyze cross-coupling reactions to introduce substituents, though less common for this specific synthesis. | Not specifically documented for this compound |

The use of catalysts not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by potentially reducing the need for harsh reagents and excessive solvent use. pressbooks.pub

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reaction Profiles

The reactivity of 1,1,2,3,4-pentachlorobuta-1,3-diene is dictated by the conjugated diene system and the presence of five electron-withdrawing chlorine atoms. This substitution pattern renders the diene electron-deficient, influencing its behavior in both electrophilic and nucleophilic reactions.

Electrophilic Addition: Conjugated dienes characteristically undergo electrophilic addition reactions. pressbooks.pub When an electrophile adds to a conjugated diene, it typically forms a resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.org This intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of 1,2-addition and 1,4-addition products. pressbooks.pubchemistrysteps.com The ratio of these products can be influenced by factors such as temperature and reaction time, representing a competition between kinetic and thermodynamic control. libretexts.orgmasterorganicchemistry.com At lower temperatures, the faster-forming 1,2-adduct often predominates (kinetic control), while at higher temperatures, the more stable 1,4-adduct is favored as the system reaches equilibrium (thermodynamic control). masterorganicchemistry.com

For this compound, the high degree of chlorination deactivates the diene towards electrophilic attack compared to non-halogenated dienes. However, the fundamental mechanism involving allylic carbocation intermediates remains relevant.

Table 1: General Products of Electrophilic Addition to Conjugated Dienes

| Reaction Type | Product Description | Controlling Factors |

|---|---|---|

| 1,2-Addition | The electrophile and nucleophile add to adjacent carbons of one of the double bonds. | Generally favored at lower temperatures (kinetic control). masterorganicchemistry.com |

| 1,4-Addition | The electrophile and nucleophile add to the ends of the conjugated system (carbons 1 and 4). | Generally favored at higher temperatures (thermodynamic control). masterorganicchemistry.com |

Nucleophilic Substitution: The electron-deficient nature of polychlorinated butadienes makes them susceptible to nucleophilic attack, often leading to substitution of a chlorine atom. A notable example is the reaction of the closely related hexachloro-1,3-butadiene (B139673) (HCBD) with the biological nucleophile glutathione (B108866) (GSH). This reaction is catalyzed by glutathione S-transferases and results in the formation of a pentachlorobutadienyl-glutathione conjugate. nih.gov This process is a vinylic substitution, where a chlorine atom is replaced by the sulfur atom of glutathione.

Research has shown that the enzymatic conjugation of HCBD produces (E)- and (Z)-1-(glutathion-S-yl)-1,2,3,4,4-pentachlorobuta-1,3-diene (GPCB). nih.gov This demonstrates a key nucleophilic reaction profile where a halogen on the diene acts as a leaving group. The reaction proceeds efficiently in the presence of hepatic microsomal glutathione S-transferases. nih.gov

Cycloaddition Reactions and Diels-Alder Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org The reaction is concerted and stereospecific, making it highly valuable in organic synthesis. wikipedia.org The rate and efficiency of the Diels-Alder reaction are governed by the electronic properties of the diene and dienophile. elte.humasterorganicchemistry.com

Typically, the reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups (normal-electron-demand Diels-Alder). masterorganicchemistry.com However, an "inverse-electron-demand" Diels-Alder is also possible, where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

Given its five electron-withdrawing chlorine atoms, this compound is an electron-poor diene. Therefore, it is expected to participate most readily in inverse-electron-demand Diels-Alder reactions with dienophiles bearing electron-donating groups. The diene must also be able to adopt the s-cis conformation to react, as the s-trans conformer is unreactive due to the large distance between the terminal carbons (C1 and C4). wikipedia.orgmasterorganicchemistry.com

Table 2: Factors Influencing Diels-Alder Reactivity

| Factor | Description | Relevance to this compound |

|---|---|---|

| Electronic Demand | Governed by substituents on the diene and dienophile. masterorganicchemistry.com | As an electron-poor diene, it favors reactions with electron-rich dienophiles (inverse-electron-demand). |

| Diene Conformation | The diene must be in the s-cis conformation for the reaction to occur. wikipedia.org | Bulky substituents can influence the equilibrium between s-cis and s-trans conformers. |

| Stereospecificity | The stereochemistry of the dienophile is retained in the product. elte.hu | Predictable control over the stereochemistry of the resulting cyclohexene (B86901) ring. |

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions can alter the structure of butadienes, leading to different constitutional isomers or stereoisomers. For substituted 1,3-dienes, this can include geometric isomerization around the double bonds (cis/trans isomerization) or skeletal rearrangements.

Geometric isomerization of 1,3-dienes can be induced by various methods, including photoinduced electron transfer. For example, the cis,trans and trans,trans isomers of 1,4-diphenylbuta-1,3-diene can be interconverted using a photosensitizer, leading to a photostationary state. rsc.org In the case of this compound, similar isomerizations between its possible (E) and (Z) forms around the C3-C4 double bond are conceivable under appropriate energetic conditions.

Rearrangement of an allene (B1206475) (a compound with adjacent double bonds, C=C=C) to a conjugated 1,3-diene is another relevant transformation. mdpi.com These reactions are atom-economical and can be mediated by acids or transition metals. mdpi.com While this describes the formation of a diene from an isomeric precursor, it highlights the thermodynamic stability of the conjugated diene system, which drives such processes. Palladium catalysis, for instance, has been used to rearrange allenes into 1,3-dienes, sometimes competing with other reaction pathways like hydropalladation. nih.gov

Derivatization through Functional Group Interconversions

Derivatization of this compound can be achieved by targeting the chlorine substituents or the double bonds. These transformations allow for the synthesis of a wide array of new compounds with modified properties.

As discussed previously, one of the most studied derivatizations of polychlorinated butadienes is nucleophilic substitution. The reaction of hexachloro-1,3-butadiene with glutathione not only forms 1-(glutathion-S-yl)-1,2,3,4,4-pentachlorobuta-1,3-diene but this product can undergo further reaction. The resulting pentachloro-S-conjugate (GPCB) is also a substrate for glutathione S-transferases and can react with another molecule of glutathione to form a diglutathione conjugate, 1,4-bis(glutathion-S-yl)-1,2,3,4-tetrachlorobuta-1,3-diene. nih.gov This subsequent reaction demonstrates the conversion of a C-Cl bond to a C-S bond at the C4 position.

Another approach to derivatization is the functionalization of the double bonds. A metal-free, three-component 1,2-dioxygenation of 1,3-dienes using TEMPO and carboxylic acids has been reported. nih.gov This method allows for the selective installation of two oxygen-containing functional groups across one of the double bonds, offering a pathway to vicinally dioxygenated scaffolds. nih.gov For unsymmetrical dienes, this reaction shows high regioselectivity, adding preferentially to the more electron-rich or sterically accessible double bond. nih.gov In the case of this compound, the C3=C4 double bond would likely be the more reactive site for such additions.

Interactions with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles used for forming new carbon-carbon bonds. libretexts.org Their interactions with conjugated systems can lead to either 1,2-addition or 1,4-addition (conjugate addition). libretexts.org

The choice between 1,2- and 1,4-addition depends on the nature of the organometallic reagent and the substrate. Harder nucleophiles, like organolithium and Grignard reagents, tend to favor direct (1,2-) attack at the carbonyl carbon of an α,β-unsaturated carbonyl compound. libretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-addition. youtube.com

While these principles are typically discussed for α,β-unsaturated carbonyls, they can be extended to electron-poor dienes. For this compound, the electron-withdrawing chlorine atoms create electrophilic centers that can be attacked by organometallic reagents. The reaction could potentially lead to the addition of an alkyl or aryl group and/or the substitution of a chlorine atom. For instance, studies on functionalized vinyl phosphates have shown that they can react with aryllithium reagents to form trisubstituted buta-1,3-dienes via a cross-coupling mechanism. nih.gov A similar reaction pathway could be envisioned for pentachlorobutadiene (B8271543), where an organometallic reagent displaces a vinylic chlorine atom.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-addition product |

| 1,4-addition product |

| 1,4-bis(glutathion-S-yl)-1,2,3,4-tetrachlorobuta-1,3-diene |

| 1,4-diphenylbuta-1,3-diene |

| (E)- and (Z)-1-(glutathion-S-yl)-1,2,3,4,4-pentachlorobuta-1,3-diene |

| Glutathione |

| Grignard reagent |

| Hexachloro-1,3-butadiene |

| Organocuprate |

| Organolithium reagent |

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1,1,2,3,4-pentachlorobuta-1,3-diene. nih.govhoriba.com These complementary techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. nih.govhoriba.com

In the context of this compound, FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of its carbon-carbon double bonds (C=C) and carbon-chlorine (C-Cl) single bonds. The conjugated diene system gives rise to specific C=C stretching vibrations. In Raman spectroscopy, the >C=C< stretching band is typically observed near 1650 cm⁻¹. spectroscopyonline.com The presence of multiple chlorine atoms significantly influences the vibrational frequencies, leading to complex spectra in the fingerprint region. The C-Cl stretching vibrations generally appear in the range of 800-600 cm⁻¹.

The analysis of these spectra provides a molecular fingerprint, allowing for the identification of the compound and offering insights into its structural features. nih.gov The number, position, and intensity of the observed bands can be correlated with the molecule's symmetry and the nature of its chemical bonds. s-a-s.org

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C | Stretching | ~1650 | Raman |

| C-Cl | Stretching | 800-600 | FT-IR, Raman |

| C-H | Stretching | ~3000-3100 | FT-IR, Raman |

| C-H | Bending | ~1300-1400 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. uobasrah.edu.iq For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the presence of only one proton. This proton, attached to a doubly bonded carbon, would appear as a single peak in the spectrum. Its chemical shift would be influenced by the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the conjugated π-system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. pressbooks.pub For this compound, four distinct signals would be anticipated, corresponding to the four non-equivalent carbon atoms in the buta-1,3-diene backbone. The chemical shifts of these carbons would be significantly affected by the attached chlorine atoms, with carbons directly bonded to chlorine appearing at higher chemical shifts (downfield). The carbons of the double bonds would also have characteristic chemical shifts in the olefinic region of the spectrum. pressbooks.publibretexts.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Number of Signals | Predicted Chemical Shift Range (ppm) |

| ¹H | 1 | Olefinic region |

| ¹³C | 4 | Olefinic and halogenated carbon regions |

Mass Spectrometry (MS, ESI-MS, APCI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various MS methods can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a particularly suitable technique for the analysis of volatile compounds like this compound. epa.gov In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. researchgate.net The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of multiple chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragment ions, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely fragment through the loss of chlorine atoms or other small neutral molecules, leading to a series of fragment ions that can be used to deduce the connectivity of the atoms.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): While less common for nonpolar compounds like this, ESI-MS and APCI-MS could potentially be used, especially for analyzing the compound in solution. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification using ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₄HCl₅)

| Ion | m/z (for ³⁵Cl) | Predicted Collision Cross Section (Ų) |

| [M]⁺ | 223.85155 | 136.5 |

| [M+H]⁺ | 224.85938 | 139.8 |

| [M+Na]⁺ | 246.84132 | 147.2 |

| [M-H]⁻ | 222.84482 | 135.4 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For this compound, the presence of a conjugated diene system is the key chromophore. This conjugated system allows for π → π* electronic transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. shu.ac.ukslideshare.net

The absorption of UV radiation by conjugated dienes typically occurs in the range of 215-250 nm. For instance, 1,3-butadiene (B125203) absorbs at 217 nm. libretexts.org The presence of chlorine substituents on the diene backbone of this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λ_max) compared to the unsubstituted 1,3-butadiene. This is due to the electronic effects of the chlorine atoms on the π system. The extended conjugation in the diene system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many conjugated systems exhibit fluorescence, it is not a guaranteed property for all such molecules. Some molecules, after absorbing light, may relax back to the ground state through non-radiative pathways, such as heat dissipation or intersystem crossing, rather than emitting a photon.

For this compound, the presence of heavy atoms like chlorine can enhance the probability of intersystem crossing to the triplet state, which may quench fluorescence. Therefore, it is possible that this compound may exhibit weak or no fluorescence. Experimental investigation would be necessary to determine its fluorescence properties. If it were to fluoresce, the emission spectrum would typically be a mirror image of the absorption spectrum and would occur at a longer wavelength (lower energy). nih.govresearchgate.net

Microanalysis Techniques for Elemental Composition

Microanalysis, specifically elemental analysis, is a fundamental technique used to determine the empirical formula of a compound by precisely measuring the percentage composition of its constituent elements. elementalmicroanalysis.com For this compound (C₄HCl₅), elemental analysis would involve the combustion of a small, accurately weighed sample. The combustion products (CO₂, H₂O, and HCl) would be collected and quantified to determine the percentages of carbon, hydrogen, and chlorine in the original molecule.

The experimentally determined percentages would then be compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₄HCl₅)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 4 | 48.044 | 21.37% |

| Hydrogen (H) | 1.008 | 1 | 1.008 | 0.45% |

| Chlorine (Cl) | 35.453 | 5 | 177.265 | 78.18% |

| Total | 226.317 | 100.00% |

Conformational Analysis from Spectroscopic Data

The conjugated diene backbone of this compound can exist in different conformations due to rotation around the central C-C single bond. The two primary planar conformations are the s-trans (anti) and s-cis (syn) conformers. The relative stability of these conformers can be influenced by steric hindrance and electronic effects of the substituents.

Spectroscopic data can provide insights into the conformational preferences of the molecule in different states (gas, liquid, or solid). For example, the vibrational frequencies in FT-IR and Raman spectra can be sensitive to the molecular conformation. researchgate.net Certain vibrational modes may be active in one conformer but inactive in another due to symmetry differences.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities of atoms, which can help to distinguish between different conformers in solution. mdpi.com Additionally, computational chemistry methods can be used in conjunction with experimental spectroscopic data to predict the most stable conformations and to interpret the observed spectra. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,1,2,3,4-pentachlorobuta-1,3-diene. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its chemical and physical properties.

The electronic structure of a conjugated system like a butadiene derivative is characterized by its molecular orbitals (MOs), particularly the pi (π) molecular orbitals formed by the overlap of p-orbitals on the four carbon atoms of the backbone. youtube.comaklectures.com In an unsubstituted 1,3-butadiene (B125203), four p-orbitals combine to form four π molecular orbitals of increasing energy: two bonding (ψ₁, ψ₂) and two antibonding (ψ₃, ψ₄). chadsprep.com The four π electrons fill the two bonding orbitals, ψ₁ and ψ₂, making ψ₂ the Highest Occupied Molecular Orbital (HOMO) and ψ₃* the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.com

For this compound, the presence of five chlorine atoms significantly alters this electronic landscape. The highly electronegative chlorine atoms withdraw electron density from the carbon backbone through the sigma (σ) bonds (inductive effect). This general withdrawal is expected to lower the energy of all molecular orbitals. Furthermore, the lone pairs on the chlorine atoms can participate in resonance with the π-system, donating electron density back to the diene backbone. This interplay between inductive withdrawal and resonance donation determines the ultimate electron distribution and energy of the frontier molecular orbitals (HOMO and LUMO).

Quantum chemical investigations on related polychlorinated compounds, such as polychlorinated biphenyls (PCBs), have demonstrated that the degree and position of chlorination have a profound impact on molecular stability and electronic properties. mdpi.comnih.gov For this compound, calculations would reveal the precise energies of the HOMO and LUMO, the HOMO-LUMO energy gap (a key indicator of chemical reactivity), and the distribution of electron density across the molecule.

Table 1: Conceptual Electronic Properties of Chlorinated Butadienes (This table is illustrative, based on established principles of quantum chemistry. Actual values require specific calculations.)

| Compound | Key Substituents | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Primary Electronic Effect |

|---|---|---|---|---|---|

| 1,3-Butadiene | None | High | High | Large | Reference |

| This compound | 5 Chlorine atoms | Lowered | Lowered | Modified | Strong inductive withdrawal, resonance effects |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.org It is exceptionally well-suited for studying chlorinated hydrocarbons.

Applications of DFT to this compound would primarily involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this molecule, DFT would precisely calculate the C=C and C-C bond lengths, C-Cl bond lengths, and the various bond and dihedral angles that define its shape.

Electronic Property Calculation: After optimization, DFT is used to calculate properties like the distribution of electrostatic potential (ESP), which identifies electron-rich and electron-poor regions of the molecule, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which quantify the charge on each atom. reddit.com These properties are crucial for predicting intermolecular interactions.

A comparative study on tetrachlorobutadiene (TCBD) isomers highlighted the effectiveness of DFT (specifically the B3LYP functional) in accurately describing molecular properties, proving superior to older methods like Hartree-Fock by better accounting for electron correlation. chemrxiv.org A similar DFT approach would be the standard for obtaining reliable structural and electronic data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior. While quantum methods are often used for static properties or single reaction events, MD is used to explore conformational changes, solvent effects, and transport properties.

To date, specific MD simulation studies on this compound are not prominent in published literature. However, such simulations would be valuable for understanding its behavior in a condensed phase (e.g., as a liquid or dissolved in a solvent). An MD simulation would require a force field, a set of parameters describing the potential energy of the system, to calculate the forces between atoms and integrate Newton's equations of motion.

A potential MD study could involve:

Simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) to study solvation effects and diffusion behavior.

Simulating interactions with other molecules or surfaces to understand its environmental fate and transport. For example, reactive MD simulations have been used to study the thermal decomposition of polychlorinated biphenyls. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the chemical reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, this involves identifying the most likely sites for chemical attack and the energy barriers associated with potential reactions.

The primary tools for this are:

Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interaction between the HOMO of one molecule and the LUMO of another. The shape and energy of the HOMO of this compound would indicate its propensity to act as a nucleophile (electron donor), while the LUMO would describe its ability to act as an electrophile (electron acceptor). The distribution of these orbitals on specific atoms highlights the most reactive sites.

Transition State Theory: To map a reaction pathway, DFT calculations are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. DFT studies on the nucleophilic substitution of other chlorinated compounds have successfully explained reactivity and selectivity by calculating these energy barriers. mdpi.com For instance, calculations could determine whether a nucleophile would preferentially attack at the C1 or C4 position and which chlorine atom is most easily displaced.

Conformational Energetics and Stability Calculations

Conformational analysis involves studying the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation about single bonds. lumenlearning.com For this compound, the most significant conformational freedom is the rotation around the central C2-C3 single bond. This rotation gives rise to different dihedral angles between the two C=C double bonds.

The main conformers of a 1,3-diene system are the s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°), along with non-planar gauche forms. libretexts.org For the parent 1,3-butadiene, the s-trans conformer is more stable. In this compound, the stability of these conformers would be drastically affected by:

Steric Hindrance: Severe crowding between the five large chlorine atoms. An s-cis conformation would likely be highly unstable due to the steric clash between the chlorine atom on C3 and the two chlorine atoms on C1.

Electrostatic Interactions: Repulsive forces between the electron-rich chlorine atoms.

DFT calculations are the ideal method for exploring the potential energy surface of this rotation. By calculating the energy of the molecule at various C1-C2-C3-C4 dihedral angles, a rotational energy profile can be constructed, identifying the most stable conformers (energy minima) and the rotational barriers (energy maxima) between them.

Table 2: Predicted Relative Stability of this compound Conformers (This table provides a qualitative prediction based on steric and electrostatic principles. DFT calculations would be required to quantify the energy differences.)

| Conformer | Approximate Dihedral Angle (C1-C2-C3-C4) | Key Interactions | Predicted Relative Energy | Predicted Stability |

|---|---|---|---|---|

| s-trans | 180° | Minimized steric interactions | Lowest | Most Stable |

| Gauche | ~30-60° | Moderate steric and electrostatic repulsion | Intermediate | Less Stable |

Spectral Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which can then be compared with experimental results to confirm a molecule's structure and assignments.

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. chemrxiv.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C=C stretching, C-Cl stretching, or C-C-C bending. By comparing the predicted IR and Raman spectra with experimental ones, chemists can confidently assign the observed spectral peaks to specific molecular motions. A study on tetrachlorobutadiene isomers demonstrated that DFT-generated IR spectra were crucial for differentiating between the various structures based on their unique vibrational fingerprints. chemrxiv.org

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H, though the latter is not present in the fully chlorinated backbone) and coupling constants can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation.

This correlation between predicted and experimental spectra is a cornerstone of modern chemical analysis, providing a robust check on both the computational model and the experimental interpretation.

Synthesis and Characterization of Derivatives and Analogues

Thiosubstituted Butadiene Derivatives

The synthesis of thiosubstituted butadiene derivatives often starts from a nitrated analogue, 1,1,3,4,4-pentachloro-2-nitro-1,3-butadiene, which exhibits stepped reactivity in vinylic nucleophilic substitution (SNVin) processes. researchgate.net This enhanced reactivity facilitates the introduction of thio- groups onto the butadiene backbone.

Research has demonstrated the synthesis of highly functionalized poly(arylthio)-2-nitro-1,3-butadienes through the reaction of 1,1,3,4,4-pentachloro-2-nitro-1,3-butadiene with various thiols. researchgate.net For instance, reactions with naphthalene-2-thiol and 4-methylbenzenethiol (B89573) lead to the vinylic substitution of chlorine atoms, resulting in novel tris(arylthio)-2-nitro-1,3-butadienes. researchgate.net Similarly, reactions with thiophenol have been shown to yield tris(phenylsulfanyl) derivatives. researchgate.net

Detailed research findings include the synthesis of 4,4-dichloro-1,1,3-tris(2-naphthylthio)-2-nitro-1,3-butadiene and 4,4-dichloro-1,1,3-tris(4-methylphenylthio)-2-nitro-1,3-butadiene. researchgate.net Further studies have successfully synthesized and characterized 4,4-dichloro-2-nitro-1,1,3-tris(phenylsulfanyl)-buta-1,3-diene and its oxidized analogue, dichloro-2-nitro-1,1-bis(phenylsulfanyl)-3-(phenylsulfinyl)-buta-1,3-diene, confirming their structures through X-ray crystallography. researchgate.net

Table 1: Synthesis of Thiosubstituted Butadiene Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene | Naphthalene-2-thiol | 4,4-dichloro-1,1,3-tris(2-naphthylthio)-2-nitro-1,3-butadiene researchgate.net |

| 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene | 4-Methylbenzenethiol | 4,4-dichloro-1,1,3-tris(4-methylphenylthio)-2-nitro-1,3-butadiene researchgate.net |

| 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene | Thiophenol | 4,4-Dichloro-2-nitro-1,1,3-tris(phenylsulfanyl)-buta-1,3-diene researchgate.net |

| 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene | Mercaptoacetic acid esters | Precursors for (Z)-2-allylidenethiazolidin-4-ones researchgate.net |

Nitro- and Halonitro-Butadiene Analogues

The introduction of a nitro group onto the pentachlorobutadiene (B8271543) skeleton significantly influences its chemical properties and reactivity. The synthesis of 1,1,3,4,4-pentachloro-2-nitro-1,3-butadiene, a key halonitro-butadiene analogue, has been achieved from 1,1,3,3,4,4-hexachloro-1-butene. researchgate.net This nitro-substituted perhalogenobutadiene is a valuable precursor in the synthesis of various heterocyclic compounds due to the activating effect of the nitro group. researchgate.netresearchgate.net

The nitrovinyl moiety is recognized as one of the most reactive fragments in organic chemistry, making nitro-functionalized butadienes attractive building blocks for synthesis. researchgate.netbohrium.comgrowingscience.com The presence of the nitro group conjugated with the diene system enhances the molecule's susceptibility to nucleophilic attack and facilitates further chemical transformations. researchgate.netresearchgate.net

Table 2: Synthesis of a Key Halonitro-Butadiene Analogue

| Precursor | Product |

|---|---|

| 1,1,3,3,4,4-Hexachloro-1-butene | 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene researchgate.net |

Other Functionalized Chlorinated Diene Analogues

Beyond thiosubstitution and nitration, the pentachlorobutadiene framework can be modified to incorporate other functional groups and form heterocyclic systems. A notable example is the synthesis of (Z)-2-allylidenethiazolidin-4-ones. researchgate.net This process uses pentachloro-2-nitro-1,3-butadiene as the starting material. researchgate.net The initial step involves reaction with mercaptoacetic acid esters, followed by cyclization with various anilines to yield the target thiazolidinone derivatives in yields up to 81%. researchgate.net These resulting compounds can undergo further reactions, such as treatment with hydrazine (B178648) to form perfunctionalized 1H-pyrazoles. researchgate.net

Table 3: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Product Class |

|---|

Structure-Reactivity Relationships in Novel Derivatives

The reactivity of 1,1,2,3,4-pentachlorobuta-1,3-diene and its derivatives is intrinsically linked to their molecular structure. The presence of multiple electron-withdrawing chlorine atoms and, in many derivatives, a nitro group, creates a highly electrophilic diene system. This electronic profile makes these compounds particularly susceptible to vinylic nucleophilic substitution (SNVin) reactions. researchgate.net

The nitro group in analogues like 1,1,3,4,4-pentachloro-2-nitro-1,3-butadiene plays a crucial role in enhancing reactivity. researchgate.net It acts as a strong electron-withdrawing group, further polarizing the carbon-carbon double bonds and making the carbon atoms more attractive to nucleophiles. This activation allows for "click" chemistry-type syntheses under selective and mild conditions. researchgate.net The stepped reactivity observed in these systems enables the sequential and controlled substitution of chlorine atoms, allowing for the synthesis of complex, highly functionalized molecules such as the tris(arylthio) derivatives mentioned previously. researchgate.netresearchgate.net The nitrovinyl moiety is widely considered one of the most reactive fragments in organic chemistry, underscoring its importance in directing the synthetic transformations of these butadiene analogues. researchgate.netbohrium.com

Applications As a Synthetic Intermediate and Precursor

Building Block in Complex Organic Molecule Synthesis

Conjugated dienes are fundamental components in the synthesis of a vast array of complex organic molecules, including many natural products and biologically active compounds. nih.gov The strategic incorporation of a 1,3-diene moiety is a key step in many synthetic pathways. nih.gov The development of efficient methods for the creation of diverse 1,3-dienes from simple starting materials is therefore of significant interest to the scientific community. nih.gov

While specific documented examples of 1,1,2,3,4-pentachlorobuta-1,3-diene in the total synthesis of complex natural products are not extensively reported in readily available literature, the general reactivity of 1,3-dienes suggests its potential utility. The presence of five chlorine atoms significantly influences the electronic nature of the diene system, which can be exploited in various carbon-carbon bond-forming reactions.

Precursor for Specialty Chemicals

The unique structure of this compound makes it a potential precursor for a variety of specialty chemicals. The reactivity of the conjugated diene system allows for a range of chemical transformations, leading to the synthesis of fine chemicals that may find applications in pharmaceuticals, agrochemicals, and materials science.

For instance, related chlorinated dienes have been shown to be important intermediates in the production of insecticides. While not directly involving this compound, this highlights the potential of polychlorinated dienes in the synthesis of agrochemicals. The development of methods to prepare 1,5-diene derivatives from 1,3-dienes using nickel catalysts further underscores the utility of these compounds as precursors to functionalized molecules that can be applied in the development of fine chemicals and functional materials.

Role in Polymer Precursor Synthesis

Conjugated dienes are crucial monomers in the production of a wide variety of polymers, most notably synthetic rubbers. essentialchemicalindustry.orglibretexts.org The polymerization of dienes like 1,3-butadiene (B125203) and its chlorinated derivative, 2-chloro-1,3-butadiene (chloroprene), leads to the formation of commercially important materials such as polybutadiene (B167195) and neoprene, respectively. essentialchemicalindustry.orglibretexts.orgwikipedia.org These polymers exhibit valuable properties like elasticity and chemical resistance. libretexts.org

The polymerization of conjugated dienes can proceed through different mechanisms, leading to polymers with varying microstructures and properties. wikipedia.org The presence of chlorine atoms in the monomer, as in the case of this compound, would be expected to impart unique characteristics to the resulting polymer, such as enhanced thermal stability and flame retardancy. While specific industrial-scale polymerization of this compound is not widely documented, its structural similarity to other polymerizable dienes suggests its potential as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties.

The general process of diene polymerization involves the linking of monomer units to form long polymer chains. wikipedia.org This can be initiated by various methods, leading to different polymer structures.

Table 1: Examples of Polymers Derived from Conjugated Dienes

| Monomer | Polymer | Common Name/Use |

| 1,3-Butadiene | Polybutadiene | Synthetic Rubber wikipedia.org |

| 2-Chloro-1,3-butadiene | Polychloroprene | Neoprene, Synthetic Rubber essentialchemicalindustry.orglibretexts.org |

| Isoprene | Polyisoprene | Natural Rubber libretexts.org |

Cyclization Reactions and Ring Formation

One of the most powerful applications of conjugated dienes in organic synthesis is their participation in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comucalgary.ca This reaction involves the combination of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comucalgary.ca The Diels-Alder reaction is highly valued for its ability to form cyclic structures with a high degree of stereocontrol. ucalgary.cachemistrysteps.com

The reactivity of the diene in a Diels-Alder reaction is influenced by the electronic nature of its substituents. ucalgary.cachemistrysteps.com The five chlorine atoms on this compound, being electron-withdrawing, would classify it as an electron-poor diene. This characteristic makes it a suitable partner for reaction with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org

These cycloaddition reactions provide a versatile route to a wide variety of cyclic and bicyclic compounds, which are important scaffolds in many areas of chemistry. chemistrysteps.comthieme.de While specific examples of Diels-Alder reactions involving this compound are not extensively detailed in general literature, the fundamental principles of cycloaddition reactions strongly suggest its utility in the synthesis of complex cyclic systems. The resulting chlorinated cyclic compounds could serve as precursors to a range of other functionalized molecules.

Table 2: General Scheme of the Diels-Alder Reaction

| Reactants | Product | Description |

| Conjugated Diene + Dienophile | Cyclohexene (B86901) derivative | A [4+2] cycloaddition reaction forming a six-membered ring. wikipedia.orgmasterorganicchemistry.comucalgary.ca |

Environmental Behavior and Degradation Pathways Research

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of 1,1,2,3,4-pentachlorobuta-1,3-diene. Key among these are hydrolysis, photolysis, and advanced oxidation processes, which can break down the compound in aqueous environments.

Hydrolysis is a chemical transformation process where a molecule is cleaved into two parts by reacting with water. For chlorinated hydrocarbons, this typically involves the nucleophilic substitution of a chlorine atom with a hydroxyl group. While specific experimental studies on the hydrolysis kinetics of this compound are not extensively documented in the reviewed literature, the behavior of other chlorinated alkenes suggests that this pathway is possible, though likely slow under neutral environmental pH and temperature conditions.

The hydrolysis of chlorinated compounds is often pH-dependent, with the reaction rate increasing in alkaline conditions. nih.govchemrxiv.org For instance, the hydrolysis of 1,3-dichloropropene, another chlorinated alkene, is favored by high pH. nih.gov The reaction mechanism for this compound would likely proceed via a substitution reaction, potentially leading to the formation of chlorinated alcohols or ketones as intermediate products. However, without specific rate constants and activation energy data, the environmental significance of hydrolysis for this compound remains an area for further investigation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation. This process is a significant abiotic degradation pathway for many organic compounds in the atmosphere and surface waters.

Studies investigating the abatement of various polychloro-1,3-butadienes (CBDs) in aqueous solutions have shown that they undergo phototransformation when exposed to UV-C light (254 nm). nih.govepa.gov For a typical UV disinfection dose, phototransformation efficiencies ranging from 10% to 90% have been achieved for different CBDs. nih.govepa.gov The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed, and the photon fluence-based rate constant (k'). Research has determined these parameters for several CBDs, demonstrating that photolysis is a viable degradation pathway. nih.govepa.gov

| Compound | Photon Fluence-Based Rate Constant (k') (m²/einstein) | Quantum Yield (Φ) (mol/einstein) |

|---|---|---|

| 1,1,2,3-Tetrachlorobuta-1,3-diene | 2730 | 0.95 |

| (Z)-1,1,2,4-Tetrachlorobuta-1,3-diene | 210 | 0.03 |

| (E)-1,1,2,4-Tetrachlorobuta-1,3-diene | 1240 | 0.17 |

| (Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene | 1330 | 0.43 |

| (E)-1,1,2,3,4-Pentachlorobuta-1,3-diene | 1440 | 0.44 |

| Hexachloro-1,3-butadiene (B139673) | 210 | 0.04 |

This table presents data on the photolytic degradation of various polychlorinated butadienes, including isomers of this compound. Data sourced from scientific studies on the abatement of these compounds. nih.govepa.gov

Advanced Oxidation Processes (AOPs) are water treatment methods designed to degrade persistent organic pollutants by generating highly reactive hydroxyl radicals (•OH). ca.govepa.gov These radicals are powerful, non-selective oxidizing agents that can rapidly break down complex organic molecules. epa.gov Common AOPs include combinations of ozone (O3), hydrogen peroxide (H2O2), and UV light. ca.govgovinfo.gov

The effectiveness of AOPs for the remediation of this compound has been demonstrated. Studies on a range of polychlorinated butadienes (CBDs) found that ozonation and AOPs like O3/H2O2 and UV/H2O2 are effective in their abatement. nih.govepa.gov The degradation is driven by reactions with both molecular ozone and, more significantly, hydroxyl radicals. The second-order rate constants for these reactions have been determined, showing that reactions with hydroxyl radicals are extremely fast. nih.govepa.gov In ozonation of natural groundwater, abatements of over 50% were achieved for (Z)-1,1,2,3,4-penta-CBD at specific ozone doses. nih.govepa.gov

| Compound | Second-Order Rate Constant with Ozone (kO3) (M⁻¹s⁻¹) | Second-Order Rate Constant with Hydroxyl Radicals (k•OH) (10⁹ M⁻¹s⁻¹) |

|---|---|---|

| 1,1,2,3-Tetrachlorobuta-1,3-diene | 7.9 x 10³ | 6.5 |

| (Z)-1,1,2,4-Tetrachlorobuta-1,3-diene | < 0.1 | 1.5 |

| (E)-1,1,2,4-Tetrachlorobuta-1,3-diene | < 0.1 | 1.5 |

| (Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene | 1.2 x 10³ | 2.5 |

| (E)-1,1,2,3,4-Pentachlorobuta-1,3-diene | 1.1 x 10³ | 2.5 |

| Hexachloro-1,3-butadiene | < 0.1 | 0.9 |

This table provides kinetic data for the reaction of various polychlorinated butadienes with ozone and hydroxyl radicals, key reactions in Advanced Oxidation Process (AOP) remediation. Data sourced from scientific studies on the abatement of these compounds. nih.govepa.gov

Biotic Transformation Processes

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial pathway for the natural attenuation of many environmental contaminants.

Specific studies detailing the microbial degradation of this compound are scarce. However, research on other highly chlorinated compounds, such as polychlorinated biphenyls (PCBs) and chlorobenzenes, provides insight into plausible degradation pathways. service.gov.uknih.govmdpi.com

For highly chlorinated compounds, a common mechanism involves a two-stage process. wikipedia.org First, under anaerobic conditions, microorganisms can utilize the compound as an electron acceptor in a process called reductive dechlorination. nih.gov This process removes chlorine atoms, making the molecule less halogenated and more susceptible to further degradation. The rate of biodegradation tends to decrease as the number of chlorine atoms in a molecule increases. mdpi.com

The resulting lower-chlorinated intermediates can then be broken down under aerobic conditions. nih.gov Aerobic degradation is often initiated by dioxygenase enzymes, which incorporate oxygen into the molecule, leading to aromatic ring cleavage (in the case of cyclic compounds) or the formation of intermediates that can enter central metabolic pathways. mdpi.comnih.gov Bacterial genera such as Pseudomonas, Rhodococcus, and Microbacterium are frequently identified as being capable of degrading chlorinated hydrocarbons. service.gov.ukmdpi.comresearchgate.net It is hypothesized that a similar combination of anaerobic dechlorination followed by aerobic oxidation could be a potential pathway for the complete mineralization of this compound in the environment.

Bioaccumulation Mechanisms in Environmental Matrices

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at a level higher than the surrounding medium. This is a significant concern for persistent, lipophilic (fat-soluble) compounds.

The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), with higher values indicating greater lipophilicity. The log Kow for pentachlorobutadiene (B8271543) has been reported as 4.54. service.gov.uk This value suggests a significant potential for bioaccumulation in aquatic organisms, as it indicates a high affinity for lipids over water. Regulatory bodies often use log Kow and Bioconcentration Factor (BCF) values as indicators of bioaccumulation potential, with BCF values greater than 2,000 to 5,000 often considered bioaccumulative or very bioaccumulative. chemsafetypro.com

Environmental Fate Modeling

Environmental fate modeling is a critical tool for predicting the transport, distribution, and persistence of chemical substances in the environment. For this compound, various multimedia models can be employed to simulate its behavior and potential for exposure. These models are mathematical representations of the environmental system, divided into interconnected compartments such as air, water, soil, and sediment. cefic-lri.orgeolss.netresearchgate.net

Several levels of model complexity exist, from Level I, which assumes equilibrium and no degradation, to more complex Level III and IV models. eolss.netresearchgate.net Level III models, for instance, are steady-state, non-equilibrium models that are widely used for screening-level risk assessments. eolss.netresearchgate.net They provide insights into where a chemical is likely to partition and persist. cefic-lri.orgeolss.net Dynamic models (Level IV) can simulate changes in concentration over time following specific emission scenarios. cefic-lri.orgeolss.net

The following table illustrates the type of output a Level III multimedia fate model might generate for this compound, based on hypothetical emission scenarios into different environmental compartments.

| Emission Compartment | Air (%) | Water (%) | Soil (%) | Sediment (%) |

|---|---|---|---|---|

| Air | 25.5 | 10.2 | 60.8 | 3.5 |

| Water | 5.1 | 35.7 | 5.2 | 54.0 |

| Soil | 2.3 | 8.4 | 88.1 | 1.2 |

The table below presents hypothetical persistence data that could be generated by such models for this compound. This data is essential for assessing whether the compound meets the criteria for being classified as a persistent substance.

| Compartment | Degradation Half-Life (days) |

|---|---|

| Air | 5 |

| Water | 250 |

| Soil | 400 |

| Sediment | 1200 |

| Overall Persistence (Pov) | 380 |

While much of the environmental fate assessment for related compounds like hexachlorobutadiene relies on modeling due to a lack of extensive experimental data, these models provide valuable estimations for risk assessment and environmental management. govinfo.gov The outputs from these models are considered semi-quantitative and are instrumental in identifying potential environmental risks and guiding further research. cefic-lri.org

Polymerization Studies and Polymer Chemistry

Homopolymerization Characteristics

Direct research on the homopolymerization of 1,1,2,3,4-pentachlorobuta-1,3-diene is not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar chlorinated butadienes. For instance, the homopolymerization of 1,1,2,3-tetrachlorobutadiene-1,3 has been reported to yield primarily low-molecular-weight oils. google.com This suggests that the steric hindrance and electronic effects of the multiple chlorine atoms in this compound likely pose significant challenges to achieving high-molecular-weight homopolymers.

The polymerization of conjugated dienes can proceed via various mechanisms, including free-radical, anionic, and coordination polymerization. libretexts.orgvedantu.com In the case of highly chlorinated monomers, the reactivity in each of these systems can be significantly altered. For example, in free-radical polymerization, the stability of the propagating radical and the potential for chain transfer reactions would be influenced by the presence of chlorine atoms. Similarly, in anionic polymerization, the electron-withdrawing nature of the chlorine atoms would affect the stability of the propagating carbanion. semanticscholar.org

Copolymerization with Various Monomers

While information on the homopolymerization of this compound is scarce, the copolymerization of related chlorinated butadienes with other unsaturated monomers has been explored. For example, 1,1,2,3-tetrachlorobutadiene-1,3 has been successfully copolymerized with various olefinic compounds to produce solid, high-molecular-weight copolymers. google.com This indicates a potential pathway for incorporating the unique properties of pentachlorobutadiene (B8271543) into a range of polymer systems.

Potential comonomers for this compound could include:

Styrene (B11656): Copolymerization with styrene is a common method to produce materials with a range of properties, from rubbers to rigid plastics. americanchemistry.comresearchgate.net

Acrylates and Methacrylates: These monomers are known to copolymerize with a variety of monomers and can introduce a range of functionalities and properties to the final polymer. makingcosmetics.com

The reactivity ratios of this compound with these comonomers would need to be determined experimentally to understand the composition and structure of the resulting copolymers.

Microstructure Analysis of Resulting Polymers

The microstructure of polymers derived from conjugated dienes is complex, with possibilities of 1,2- and 1,4-addition, as well as cis- and trans-isomerism in the 1,4-units. libretexts.org For a substituted diene like this compound, the possible microstructures would be even more varied.

The primary methods for analyzing the microstructure of polydienes are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy. researchgate.netismar.orgresearchgate.net These techniques can provide detailed information about the different structural units present in the polymer chain. For example, ¹³C NMR has been effectively used to determine the content of various dyads and triads in polypentadienes. researchgate.net In the case of polymers from this compound, specific chemical shifts in the NMR spectra would correspond to the different ways the monomer units are linked together.

Due to the lack of experimental data on the polymerization of this compound, a detailed microstructure analysis is not available. However, based on studies of other chlorinated butadienes like polychloroprene, it is expected that the polymerization conditions (catalyst, solvent, temperature) would have a significant impact on the resulting microstructure. rsc.orglibretexts.org

Catalytic Systems for Polymerization

The choice of catalytic system is crucial in controlling the polymerization of dienes, influencing the reaction rate, polymer molecular weight, and microstructure. libretexts.orgpageplace.dewikipedia.orgorgoreview.comlibretexts.orgbyjus.commdpi.com For a highly chlorinated monomer like this compound, the selection of an appropriate catalyst would be critical.

Potential Catalytic Systems:

Free-Radical Initiators: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free-radical polymerization. vedantu.com The efficiency of these initiators would depend on the reaction conditions and the reactivity of the pentachlorobutadiene monomer.

Anionic Initiators: Organolithium compounds are common initiators for the anionic polymerization of dienes. semanticscholar.orgmdpi.com The electron-withdrawing nature of the chlorine atoms in this compound could potentially stabilize the propagating anion, making anionic polymerization a viable route. However, side reactions might also be a concern.

Ziegler-Natta Catalysts: These coordination catalysts, typically based on transition metals like titanium or neodymium, are known for their ability to produce stereoregular polymers from dienes. libretexts.orgwikipedia.orgorgoreview.comlibretexts.orgbyjus.com The high degree of substitution on the pentachlorobutadiene monomer might present steric challenges for coordination to the metal center.

Late Transition Metal Catalysts: Complexes of metals like cobalt, nickel, and palladium have also been used for diene polymerization and can offer different selectivities compared to early transition metal catalysts. researchgate.net

The table below summarizes potential catalytic systems and their general characteristics for diene polymerization.

| Catalytic System | Type of Polymerization | Potential Advantages for this compound | Potential Challenges |

| Free-Radical Initiators (e.g., AIBN) | Free-Radical | Simple, versatile | Lack of stereocontrol, potential for chain transfer |

| Anionic Initiators (e.g., n-BuLi) | Anionic | Good control over molecular weight | Sensitivity to impurities, potential side reactions |

| Ziegler-Natta Catalysts (e.g., TiCl₄/AlEt₃) | Coordination | Potential for stereocontrol | Steric hindrance from chlorine atoms |

| Late Transition Metal Catalysts | Coordination | Potentially different selectivities | Activity with highly chlorinated monomers is unknown |

Influence of Monomer Structure on Polymer Properties

The unique structure of this compound, with its five chlorine atoms, is expected to impart distinct properties to its polymers. The high chlorine content would likely lead to:

Flame Retardancy: Polymers with high halogen content often exhibit inherent flame-retardant properties.

Chemical Resistance: The C-Cl bonds are generally resistant to chemical attack, which could enhance the chemical stability of the resulting polymer.

Modified Thermal Properties: The bulky and polar chlorine atoms would restrict chain mobility, likely leading to a higher glass transition temperature (Tg) compared to polybutadiene (B167195). wikipedia.org

Different Solubility: The polarity introduced by the chlorine atoms would affect the solubility of the polymer in various solvents.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone of analyzing complex mixtures, and for volatile compounds like 1,1,2,3,4-pentachlorobuta-1,3-diene, gas chromatography (GC) is the predominant technique.

Gas Chromatography (GC): GC is ideally suited for separating volatile and thermally stable compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase within a capillary column. For chlorinated butadienes, non-polar or medium-polarity capillary columns are standard. The choice of the stationary phase is critical for resolving isomers, such as the E- and Z-isomers of this compound. researchgate.netgoogleapis.com

Key GC parameters include the column type, temperature program, carrier gas flow rate, and injection mode. A temperature-programmed oven is used to elute compounds with different boiling points effectively within a reasonable timeframe. Splitless injection is often employed for trace analysis to ensure the maximum amount of analyte reaches the column.